molecular formula C5H8OS B13100870 Tetrahydro-2H-pyran-2-thione CAS No. 72037-37-7

Tetrahydro-2H-pyran-2-thione

Cat. No.: B13100870
CAS No.: 72037-37-7
M. Wt: 116.18 g/mol
InChI Key: RWLNJFYPOAZECJ-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-2-thione is an organic compound with the molecular formula C5H8OS. It is a heterocyclic compound containing a six-membered ring with five carbon atoms, one oxygen atom, and a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-2H-pyran-2-thione typically involves the cyclization of appropriate precursors under specific conditions. . This method involves the use of catalysts and specific reaction conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Tetrahydro-2H-pyran-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur and oxygen atoms in the ring structure .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .

Mechanism of Action

The mechanism of action of Tetrahydro-2H-pyran-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction is facilitated by the presence of the sulfur atom, which can undergo nucleophilic attack .

Comparison with Similar Compounds

    Tetrahydropyran: A similar compound with an oxygen atom in the ring instead of sulfur.

    2H-Pyran-2-one: Another related compound with a carbonyl group instead of sulfur.

Uniqueness: Tetrahydro-2H-pyran-2-thione is unique due to the presence of the sulfur atom in its ring structure, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs .

Properties

CAS No.

72037-37-7

Molecular Formula

C5H8OS

Molecular Weight

116.18 g/mol

IUPAC Name

oxane-2-thione

InChI

InChI=1S/C5H8OS/c7-5-3-1-2-4-6-5/h1-4H2

InChI Key

RWLNJFYPOAZECJ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(=S)C1

Origin of Product

United States

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